Algestone acetophenide

Vue d'ensemble

Description

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide, is a synthetic progestogen. It is primarily used in combination with an estrogen as a long-lasting injectable contraceptive. This compound was discovered in 1958 and introduced for medical use in the 1960s. It is marketed under various brand names, including Perlutal and Topasel .

Méthodes De Préparation

The preparation of algestone acetophenide involves several steps:

Reaction with Phosphorus Oxychloride: Androstenedione cyanalcohol and betamethasone ketal structures react with phosphorus oxychloride in an alkaline medium. The reaction temperature ranges from -10°C to 80°C, and the reaction time is 1 to 5 hours.

Grignard Reaction: The elimination product from the first step reacts with chlorine magnesium methyl. The reaction temperature is -10°C to 70°C, and the reaction time is 1 to 5 hours.

Oxidation and Hydrolysis: The grignard product is oxidized with potassium permanganate and then hydrolyzed with an acid. The reaction temperature is -10°C to 30°C, and the reaction time is 1 to 10 hours.

Final Reaction with Acetophenone: The hydroxylic species react with acetophenone in the presence of a catalyst. .

Analyse Des Réactions Chimiques

Oxidation Reactions

Algestone acetophenide participates in oxidation reactions that modify its steroidal backbone or functional groups. Key methods include:

Oppenauer Oxidation

This reaction converts secondary alcohols to ketones using aluminum alkoxides. For this compound, the 17α-hydroxyl group is oxidized to a ketone, yielding progesterone derivatives.

Conditions :

-

Reagents : Aluminum isopropylate, cyclohexanone

-

Solvent : Toluene

-

Temperature : 50–60°C

Modified Jones Oxidation

A two-step process involving dibromination followed by oxidation:

-

Dibromination : Introduces bromine at positions 5 and 6 of the steroidal structure.

-

Oxidation : Uses chromic oxide in dilute sulfuric acid and acetone at 0–5°C.

Outcome : Forms 5,6-dibromo-3β,16α,17α-trihydroxypregnane-20-one, which is subsequently debrominated .

Reduction Reactions

Reductive processes are employed to remove halogen atoms or modify double bonds:

Zinc-Acetic Acid Debromination

Removes bromine atoms from the 5,6-dibromo intermediate formed during Jones oxidation:

Conditions :

-

Reagents : Zinc dust, acetic acid

-

Outcome : Generates a 5,6-dehydro intermediate, which isomerizes under acidic conditions (e.g., HCl) to yield diflucortolone derivatives .

Catalytic Hydrogenation

Reduces double bonds in the steroidal structure:

Example : Hydrogenation of 7-allyl-4-en-3-one intermediates using Wilkinson’s catalyst (RhCl(PPh₃)₃) .

Hydrolysis

The acetophenide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Conditions :

-

Reagents : Phosphoric acid, sulfuric acid, or hydrochloric acid

-

Temperature : 20–30°C

-

Outcome : Cleaves the acetophenide ketal to regenerate hydroxyl groups .

Basic Hydrolysis

Conditions :

Substitution Reactions

The hydroxyl groups at positions 3β, 16α, and 17α can undergo substitutions:

Esterification

Reacts with acylating agents (e.g., acetic anhydride) to form esters:

Example : Formation of algestone acetonide via reaction with acetone and phosphorus oxychloride .

Grignard Reactions

Methyl magnesium halides react with ketone functionalities to form tertiary alcohols, though this is more common in synthesis than in post-formation modifications .

Stability in Environmental Conditions

Studies on wastewater treatment revealed degradation pathways:

-

Electrocoagulation : Removes 77% of this compound via adsorption onto iron hydroxides at pH > 11 .

-

Oxidative Degradation : Potassium permanganate in alkaline media degrades the compound into smaller metabolites .

Key Research Findings

-

Stereochemical Sensitivity : Oxidation and reduction reactions are highly dependent on reaction conditions. For example, low temperatures (0–5°C) in Jones oxidation prevent epimerization .

-

Catalyst Efficiency : Aluminum isopropylate in Oppenauer oxidation minimizes side reactions compared to traditional catalysts .

-

Environmental Persistence : The compound resists hydrolysis at neutral pH but degrades rapidly under strong acidic or basic conditions .

Applications De Recherche Scientifique

Contraceptive Use

Algestone acetophenide is commonly used in combination with estradiol enanthate as a long-acting injectable contraceptive. This formulation is administered monthly and has gained popularity in various regions, including Latin America, Hong Kong, and Singapore. Clinical studies indicate that this combination effectively inhibits ovulation and maintains stable hormone levels over extended periods, making it a reliable choice for birth control .

Table 1: Comparison of Injectable Contraceptives

| Contraceptive Method | Active Ingredients | Administration Frequency | Efficacy Rate |

|---|---|---|---|

| This compound + Estradiol Enanthate | This compound, Estradiol enanthate | Monthly | High |

| Medroxyprogesterone Acetate | Medroxyprogesterone acetate | Every 3 months | High |

| Norethisterone Enanthate | Norethisterone enanthate | Every 2-3 months | High |

Hormone Therapy

In addition to its contraceptive use, this compound has been utilized in hormone therapy for transgender women, particularly in South America. It serves as a feminizing agent, promoting the development of secondary sexual characteristics by acting on progesterone receptors without androgenic effects .

Contaminant Removal

Recent studies have highlighted the potential of this compound in environmental remediation, particularly for removing synthetic hormones from industrial wastewater. An electrochemical method demonstrated an impressive removal efficiency of 88.9% for this compound within 60 minutes of treatment. This method not only targets the hormone itself but also effectively reduces other contaminants such as Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) .

Case Study: Electrochemical Removal Efficiency

| Compound | Removal Efficiency (%) | Treatment Time (min) | Electrodes Used |

|---|---|---|---|

| This compound | 88.9 | 60 | Carbon steel |

| Estradiol Enanthate | 91.8 | 60 | Carbon steel |

Pharmacodynamics and Pharmacokinetics

This compound exhibits strong progestogenic activity, with potency estimated to be 2 to 5 times that of natural progesterone in animal models. Its pharmacokinetics reveal a prolonged half-life, allowing for sustained effects after administration; for instance, it remains detectable for up to 60 days post-injection . The drug is excreted primarily through feces via the biliary route.

Mécanisme D'action

Algestone acetophenide acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone. It binds to the progesterone receptor, leading to changes in gene expression that result in the suppression of ovulation and changes in the endometrium, making it less suitable for implantation .

Comparaison Avec Des Composés Similaires

Algestone acetophenide is compared with other progestogens such as:

Hydroxyprogesterone Caproate: this compound is more potent and longer-acting.

Medroxyprogesterone Acetate: Both are used in contraceptives, but this compound is used in combination with estrogen for monthly injections.

Norethisterone Enanthate: Both are used as injectable contraceptives, but differ in their chemical structure and duration of action .

Similar compounds include:

- Hydroxyprogesterone caproate

- Medroxyprogesterone acetate

- Norethisterone enanthate

Activité Biologique

Algestone acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA) is a synthetic progestogen used primarily in hormonal contraceptives. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

This compound is a derivative of 17α-hydroxyprogesterone, characterized by the presence of two hydroxyl groups at the C17α position and an acetophenone moiety. It acts as an agonist of the progesterone receptor, exhibiting a progestogenic potency that is approximately 2 to 5 times greater than that of natural progesterone in animal models . Notably, it lacks androgenic, estrogenic, or glucocorticoid activities, making it a pure progestogen without off-target effects .

Pharmacokinetics

The pharmacokinetics of this compound reveal significant characteristics relevant to its use in contraception:

- Elimination Half-Life : Approximately 24 days after intramuscular injection.

- Duration of Action : Effects can last over 100 days following a single subcutaneous administration.

- Excretion : Primarily excreted via feces through the biliary route .

1. Effects on Blood Coagulation Factors

A study conducted on female capuchin monkeys (Sapajus libidinosus) evaluated the chronic use of combined hormonal contraceptives containing this compound. The findings indicated:

- An increase in platelet count during treatment phases (p = 0.039).

- A significant reduction in prothrombin (p < 0.001) and thromboplastin coagulation times (p < 0.001) compared to baseline measurements .

These results suggest that prolonged use may influence hematological parameters similarly to observations in human subjects, indicating potential implications for cardiovascular risk assessment in long-term users.

2. Comparative Efficacy in Contraceptive Trials

In a phase III clinical trial involving healthy women aged 14-38, this compound was administered in combination with estradiol enanthate. Key findings included:

- Comparable contraceptive efficacy between lower-dose (90 mg DHPA) and higher-dose formulations (150 mg DHPA).

- A discontinuation rate attributed primarily to non-medical reasons, with irregular bleeding being the most common medical cause .

This study underscores the compound's effectiveness as a contraceptive agent while highlighting user tolerance issues.

Data Table: Summary of Clinical Findings

Cervical Cancer Association Study

A multinational case-control study investigated the association between injectable steroid contraceptives containing this compound and cervical cancer risk. Initial analyses suggested a potential link; however, subsequent investigations did not confirm this association conclusively, indicating that further research is warranted to clarify these findings .

Propriétés

Numéro CAS |

24356-94-3 |

|---|---|

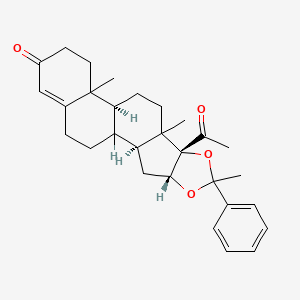

Formule moléculaire |

C29H36O4 |

Poids moléculaire |

448.6 g/mol |

Nom IUPAC |

(8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22?,23?,24?,25?,26-,27-,28?,29+/m0/s1 |

Clé InChI |

AHBKIEXBQNRDNL-WFKURFPISA-N |

SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |

SMILES isomérique |

CC(=O)[C@@]12C(CC3[C@@]1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |

SMILES canonique |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |

Apparence |

Solid powder |

melting_point |

150.5 °C |

Key on ui other cas no. |

24356-94-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Algestone Acetophenide and what is its primary use?

A1: this compound (also known as Dihydroxyprogesterone acetophenide or DHPA) is a synthetic progestogen. It has been investigated for its use in female contraception, often in combination with an estrogen like estradiol enanthate [, , , ].

Q2: Are there any concerns regarding the use of this compound in food production?

A2: Yes, there have been reports of this compound being illegally used as a growth promoter in slaughter cattle []. This raises concerns about potential residues in meat products.

Q3: How does this compound impact blood coagulation?

A3: Studies in female Capuchin monkeys (Sapajus libidinosus) have shown that continuous administration of this compound, in combination with 17-enanthate estradiol, can lead to changes in blood coagulation factors. This includes an increase in platelet count and a decrease in both prothrombin and thromboplastin coagulation time [].

Q4: What are the long-term effects of this compound use?

A4: Research suggests there is a potential for delayed return to fertility following discontinuation of injectable contraceptives containing this compound []. More research is needed to fully understand the long-term effects.

Q5: Are there any environmental concerns associated with this compound?

A5: this compound has been detected in industrial wastewater, raising concerns about its potential impact on aquatic ecosystems [, ].

Q6: What analytical techniques are used to detect and quantify this compound?

A6: Several analytical methods have been employed for the detection and quantification of this compound. These include:

- Mass Spectrometry: Both paper spray ionization mass spectrometry (PSI-MS) [] and hyphenated techniques like high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) [] are effective for analyzing this compound, especially in complex matrices like wastewater.

- Molecular Spectroscopic Techniques: These techniques are valuable for structural elucidation and confirmation. While not explicitly mentioned in the provided abstracts, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy likely played a role in the initial identification of this compound in the slaughter cattle study [].

Q7: Have there been any studies on how to remove this compound from industrial wastewater?

A7: Yes, research has explored the use of electrochemical remediation techniques, specifically electrocoagulation, for removing this compound from industrial wastewater []. This method has shown promise in reducing the concentration of this compound in treated effluent.

Q8: Are there alternative compounds to this compound for contraception?

A8: Yes, other progestogens have been investigated for contraceptive use, including Medroxyprogesterone acetate and Norethisterone enanthate [, ]. The choice of progestogen depends on various factors, and research is ongoing to develop safer and more effective contraceptive options.

Q9: How does this compound compare to other progestogens in terms of its biological activity?

A9: this compound is classified as a progestogen with some androgenicity []. Its specific activity profile, including its potency and selectivity compared to other progestogens, would require further investigation and comparison with relevant studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.